molecular formula C16H19NO2 B8371648 4-(3,4-Dimethoxyphenethyl)aniline

4-(3,4-Dimethoxyphenethyl)aniline

Cat. No. B8371648
M. Wt: 257.33 g/mol
InChI Key: MEJNYOQOZUXCOG-UHFFFAOYSA-N
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Patent
US04939133

Procedure details

A mixture of 20 g (78 mmol) of 4-[2-[3,4-dimethoxyphenyl)ethyl]aniline which is prepared in Preparation 1 above and 300 ml of 48% hydrobromic acid is stirred at reflux under nitrogen for seven hours and at room temperature overnight. The resultant precipitate is collected, washed with ether, and redissolved in 1 N·NaOH. The solution is acidified to pH 6 with glacial HOAc and the resultant precipitate is collected as crude product. Recrystallization from H2O and then from MeOH yields the 4-[2-(3,4-dihydroxyphenyl)ethyl]benzenamine as an acetate salt; yield, 13.4 g (76%), mp 216°-218° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][C:13]2[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][CH:14]=2)[CH:6]=[CH:7][C:8]=1[O:9]C>Br>[OH:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][C:13]2[CH:14]=[CH:15][C:16]([NH2:17])=[CH:18][CH:19]=2)[CH:6]=[CH:7][C:8]=1[OH:9]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CCC1=CC=C(N)C=C1
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared in Preparation 1 above
CUSTOM
Type
CUSTOM
Details
The resultant precipitate is collected
WASH
Type
WASH
Details
washed with ether
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in 1 N·NaOH
CUSTOM
Type
CUSTOM
Details
the resultant precipitate is collected as crude product
CUSTOM
Type
CUSTOM
Details
Recrystallization from H2O

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1O)CCC1=CC=C(C=C1)N
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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